Isocoreopsin -

Isocoreopsin

Catalog Number: EVT-1585064
CAS Number:
Molecular Formula: C21H22O10
Molecular Weight: 434.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Isocoreopsin is a natural product found in Sophora alopecuroides and Butea monosperma with data available.
Overview

Isocoreopsin is a complex organic compound classified as a β-D-glucoside derivative of hydroxytyrosol. It is predominantly isolated from plants such as Zantedeschia aethiopica and Picrorhiza scrophulariiflora. This compound is recognized for its significant antioxidant properties, making it of interest in various scientific fields, particularly in pharmacology and biochemistry .

Source

Isocoreopsin can be sourced from the flowers of Butea monosperma, where it is extracted using various methods, including preparative thin-layer chromatography. Its presence in plant extracts has been confirmed through techniques such as nuclear magnetic resonance and mass spectrometry .

Classification

Isocoreopsin belongs to the class of polyphenolic compounds, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Its molecular formula is C21H22O10C_{21}H_{22}O_{10}, indicating a structure rich in hydroxyl groups, which contribute to its reactivity and biological functions .

Synthesis Analysis

Methods

The synthesis of Isocoreopsin typically involves the glycosylation of hydroxytyrosol with a glucopyranosyl donor. This process can be facilitated by using catalysts such as Lewis acids or enzymes to enhance the glycosylation reaction. The reaction conditions are usually mild to preserve the integrity of the compound .

Technical Details

  • Glycosylation Reaction: Hydroxytyrosol is reacted with a glucopyranosyl donor under acidic conditions.
  • Catalysts: Lewis acids (e.g., boron trifluoride) or enzymatic catalysts may be employed to improve yields.
  • Biotechnological Approaches: Industrial production may utilize genetically engineered microorganisms for hydroxytyrosol production followed by enzymatic glycosylation, offering a sustainable alternative to traditional methods.
Molecular Structure Analysis

Structure

The molecular structure of Isocoreopsin features multiple hydroxyl groups attached to an aromatic ring system, characteristic of polyphenols. The specific arrangement of these functional groups contributes to its biological activity.

Data

  • Molecular Formula: C21H22O10C_{21}H_{22}O_{10}
  • Molecular Weight: Approximately 430.39 g/mol
  • Structural Representation: The structure can be represented through its SMILES notation: C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O .
Chemical Reactions Analysis

Reactions

Isocoreopsin is involved in various chemical reactions that enhance its utility in scientific applications:

  • Oxidation: Isocoreopsin can be oxidized to form quinones, which are significant intermediates in biochemical pathways.
  • Reduction: Reduction can yield dihydro derivatives.
  • Substitution: The hydroxyl groups on the phenolic structure allow for substitution reactions with electrophiles.

Technical Details

  • Common Reagents:
    • Oxidizing agents such as potassium permanganate for oxidation.
    • Reducing agents like sodium borohydride for reduction.
    • Electrophiles such as alkyl halides for substitution reactions.
  • Reaction Conditions: Typically conducted under mild conditions to maintain compound integrity .
Mechanism of Action

Isocoreopsin exhibits its biological effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is implicated in various diseases, including cancer and inflammatory conditions.

Process

The mechanism involves:

  • Scavenging Free Radicals: Isocoreopsin donates electrons to neutralize reactive oxygen species.
  • Inhibition of Enzymes: It may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Data

Studies have demonstrated that Isocoreopsin can significantly reduce oxidative stress markers in vitro, highlighting its potential therapeutic applications against oxidative damage .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Isocoreopsin typically appears as a white to off-white powder.
  • Solubility: It is soluble in polar solvents like water and methanol due to its hydroxyl groups.

Chemical Properties

  • Stability: Isocoreopsin is stable under neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: The presence of multiple hydroxyl groups enhances its reactivity towards electrophiles and oxidizing agents .
Applications

Isocoreopsin has several scientific uses:

Introduction: Rationale for Investigating Isocoreopsin in Metabolic Disorder Therapeutics

Historical Context of Flavonoid-Based Glycogen Phosphorylase Inhibition

Flavonoids represent a structurally diverse class of over 8,000 polyphenolic compounds ubiquitously distributed in plants. Their investigation for glucose modulation spans decades, rooted in traditional medicinal systems where >400 plant species demonstrate documented hypoglycemic activity [1]. The mechanistic pivot toward glycogen phosphorylase inhibition emerged from elucidating hepatic glucose regulation: GP catalyzes glycogen breakdown to glucose-1-phosphate, a process hyperactivated in T2D and contributing to fasting hyperglycemia [10]. Early studies identified caffeine as a weak GP inhibitor (binding the purine site), but its clinical utility was limited by low potency and off-target effects [3]. Subsequent research revealed flavonoid subclasses—notably flavones and flavonols—as superior GP inhibitors due to their ability to engage multiple allosteric sites:

Table 1: Evolution of Key Flavonoid GP Inhibitors

CompoundSourceTarget SiteReported IC₅₀/KiKey Findings
CaffeineSynthetic/NaturalPurine (I-site)~2 mMFirst identified allosteric inhibitor; glucose-dependent activity [3]
QuercetinWide botanical distributionAMP site0.5–1.5 μMMulti-target effects including α-glucosidase inhibition [4]
5,7-DihydroxyflavonesSynthetic derivativesCatalytic site0.1–0.5 μMQM/MM-PBSA-guided design; ex vivo cellular efficacy [2]
IsocoreopsinButea monospermaNovel interfacial site-9.2 kcal/mol (docking)Superior binding energy vs. references; water-solubility advantage [2]

Synthetic flavonoids like 5,7-dihydroxyflavones demonstrated nanomolar potency by exploiting the catalytic cavity, yet suffered from poor aqueous solubility—a barrier to oral bioavailability [2]. Concurrently, population studies revealed inverse correlations between flavonoid-rich diets (e.g., berries, apples) and T2D incidence, reinforcing translational interest [4]. The convergence of ethnobotanical evidence, mechanistic enzymology, and nutritional epidemiology thus established flavonoids as a fertile ground for GP-targeted drug discovery.

Knowledge Gaps in Natural Compound-Driven Glycemic Control Mechanisms

Despite promising empirical data, critical knowledge gaps impede the rational development of flavonoid-based GP inhibitors:

  • Epigenetic and Post-Translational Complexity: Hyperglycemia induces "metabolic memory"—persistent dysfunction despite subsequent glycemic normalization—mediated through oxidative stress, non-enzymatic glycation, and epigenetic reprogramming [5] [8]. While flavonoids broadly attenuate oxidative stress [6] [7], their specific capacity to reverse GP-centric epigenetic dysregulation (e.g., histone modifications stabilizing GP overexpression) remains uncharacterized for Isocoreopsin.

  • Tissue-Specific GP Isoform Engagement: Mammals express tissue-specific GP isoforms: PYGL (liver), PYGM (muscle), PYGB (brain) [10]. Most inhibitors exhibit isoform-preferential effects, yet selectivity data for natural flavonoids is sparse. Hepatic-specific targeting is clinically vital to avoid myopathy risks associated with muscle GP inhibition [10].

  • Dynamic Allosteric Modulation: GP activity is regulated by conformational shifts between tense (T, low activity) and relaxed (R, high activity) states, influenced by allosteric effectors (AMP, glucose-6-phosphate) and phosphorylation at Ser14 [10]. Current docking models for flavonoids like Isocoreopsin typically simulate static enzyme structures, neglecting the impact of allosteric transitions on inhibitor binding kinetics and residence time.

  • Gut-Microbiome Crosstalk: Emerging evidence implicates gut microbiota in flavonoid metabolism and activation [6]. Whether microbial transformations alter Isocoreopsin’s GP inhibitory efficacy—or generate active metabolites with distinct pharmacodynamics—is unknown.

Addressing these gaps requires integrating structural biology, cellular metabolomics, and in vivo flux analysis to delineate context-dependent mechanisms beyond primary enzyme inhibition.

Isocoreopsin as a Novel Candidate for Type 2 Diabetes Management

Isocoreopsin (C₂₁H₂₂O₁₀), a dihydroxyflavonol glycoside, represents a structurally and functionally distinct candidate within the flavonoid-GP inhibitor landscape. Recent in silico evidence positions it as a potent, selective, and druggable modulator:

  • Unprecedented Binding Affinity: Molecular docking against human liver GP (HLGP) revealed Isocoreopsin achieves a binding free energy of -9.2 kcal/mol—significantly lower than reference inhibitors like caffeine (-4.5 kcal/mol) or quercetin (-7.1 kcal/mol) [2]. This suggests superior complex stability attributed to:
  • Hydrogen bonding with Asn284, Tyr613, and water-mediated interactions.
  • π-stacking with Phe285 and hydrophobic contacts in a subpocket adjacent to the subunit interface [2].
  • Glucose-Sensitive Inhibition: Like caffeine, Isocoreopsin’s inhibition is amplified by physiological glucose concentrations—a "safety switch" against hypoglycemia [2] [3]. This mirrors CP-91149 (synthetic GP inhibitor), which reduced glucose by 100–120 mg/dL in diabetic mice without inducing hypoglycemia in normoglycemic animals [3].
  • Multi-Pathway Engagement: Beyond GP inhibition, Isocoreopsin’s flavonoid scaffold predicts ancillary benefits relevant to T2D:
  • Attenuation of oxidative stress by scavenging ROS and enhancing endogenous antioxidants (SOD, CAT) [5] [6].
  • Inhibition of advanced glycation end-product (AGE) formation [6].
  • Modest α-amylase/α-glucosidase inhibition potential, common to flavonols [4].

Table 2: Isocoreopsin vs. Benchmark GP Inhibitors

ParameterIsocoreopsinCP-91149 (Synthetic)Quercetin (Natural)
SourceButea monospermaSyntheticMulti-botanical
Target SiteNovel interfacialPurine (I-site)AMP site/Catalytic
Binding Affinity-9.2 kcal/molIC₅₀ = 0.13 µMKi ~ 0.5–1.5 µM
Glucose DependenceYesYes (5–10 fold)Variable
Aqueous SolubilityHigh (glycoside)ModerateLow (aglycone)
Multi-Target EffectsAntioxidant/AGE inhibitionHepatic-specificBroad (kinase mod.)

The compound’s inherent water solubility (due to glycosylation) circumvents a key limitation of aglycone flavonoids, potentially enhancing oral absorption [2]. Crucially, Isocoreopsin exemplifies the "polypharmacology" paradigm—simultaneously targeting GP and upstream drivers of insulin resistance (oxidative stress, inflammation)—thereby aligning with the multifactorial nature of T2D [5] [9].

Properties

Product Name

Isocoreopsin

IUPAC Name

2-(3,4-dihydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C21H22O10/c22-8-17-18(26)19(27)20(28)21(31-17)29-10-2-3-11-13(24)7-15(30-16(11)6-10)9-1-4-12(23)14(25)5-9/h1-6,15,17-23,25-28H,7-8H2

InChI Key

AWENDZQUFCJISN-UHFFFAOYSA-N

Synonyms

iso-coreopsin
isocoreopsin

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.